2,8-Dibromoimidazo[1,2-a]pyridine
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Overview
Description
2,8-Dibromoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities . The presence of bromine atoms at positions 2 and 8 enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromoimidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of safer brominating agents and solvents is also considered to minimize environmental impact and ensure worker safety .
Chemical Reactions Analysis
Types of Reactions
2,8-Dibromoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazo[1,2-a]pyridine N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, amines; solvents like DMF, DMSO; temperatures ranging from room temperature to 100°C.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile, dichloromethane.
Reduction: Palladium on carbon (Pd/C), hydrogen gas; solvents like ethanol, methanol.
Major Products
Substitution Products: Azidoimidazo[1,2-a]pyridine, thiolated imidazo[1,2-a]pyridine, aminoimidazo[1,2-a]pyridine.
Oxidation Products: Imidazo[1,2-a]pyridine N-oxides.
Reduction Products: Imidazo[1,2-a]pyridine.
Scientific Research Applications
2,8-Dibromoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8-Dibromoimidazo[1,2-a]pyridine is primarily based on its ability to interact with biological targets through its bromine atoms and imidazo[1,2-a]pyridine core. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication . The imidazo[1,2-a]pyridine core can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without bromine atoms.
2-Bromoimidazo[1,2-a]pyridine: A mono-brominated derivative.
8-Bromoimidazo[1,2-a]pyridine: Another mono-brominated derivative.
Uniqueness
2,8-Dibromoimidazo[1,2-a]pyridine is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities .
Properties
IUPAC Name |
2,8-dibromoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQRRESWXHKMHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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